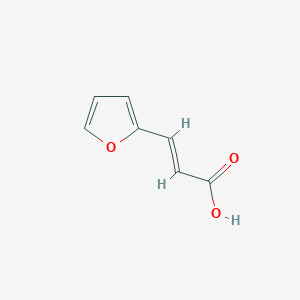

3-(2-Furyl)acrylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74521. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901230 | |

| Record name | (E)-2-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-47-9, 15690-24-1 | |

| Record name | 2-Furanacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15690-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-furyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U24OA3UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(2-Furyl)acrylic Acid from Furfural

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(2-furyl)acrylic acid, a valuable intermediate in the pharmaceutical and chemical industries, from the renewable platform chemical furfural. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a comparative analysis of reaction efficiencies.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts unique chemical reactivity and biological activity. The efficient synthesis of this compound from furfural, a bio-based feedstock derived from lignocellulosic biomass, is a subject of significant interest in the pursuit of sustainable chemical manufacturing. This guide will focus on the two most prevalent and effective methods for this conversion: the Perkin reaction and the Knoevenagel condensation.

Synthetic Routes

The conversion of furfural to this compound is predominantly achieved through two classical organic reactions:

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (furfural) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the carboxylic acid (e.g., potassium acetate).[2][3][4]

-

Knoevenagel Condensation: This method utilizes the reaction of an aldehyde (furfural) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[1][5]

The Knoevenagel condensation is often favored due to its generally higher yields and milder reaction conditions compared to the Perkin reaction.[6]

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

References

An In-depth Technical Guide to 3-(2-Furyl)acrylic Acid (CAS: 539-47-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(2-Furyl)acrylic acid, a versatile organic compound with significant potential in pharmaceutical development and material science. The document details its physicochemical properties, safety and handling protocols, established experimental procedures, and known biological activities, serving as a critical resource for professionals in research and development.

Core Chemical and Physical Properties

This compound, also known as 2-Furanacrylic acid, is an organic compound featuring a furan ring linked to an acrylic acid moiety.[1][2] It typically appears as a white to pale beige or light yellow crystalline powder.[3][4]

| Property | Value | Source(s) |

| CAS Number | 539-47-9 | [1][5] |

| Molecular Formula | C₇H₆O₃ | [1][5] |

| Molecular Weight | 138.12 g/mol | [1][5] |

| IUPAC Name | (2E)-3-(furan-2-yl)prop-2-enoic acid | [1][6] |

| Synonyms | 2-Furanacrylic acid, Furfurylideneacetic acid | [5][7] |

| Melting Point | 139-143 °C | [3][8] |

| Boiling Point | 286 °C | [1][3] |

| Appearance | White to pale beige/light yellow crystalline powder | [3][4] |

| Water Solubility | 2 g/L at 20 °C | [1][4] |

| Other Solubilities | Soluble in dichloromethane, diethyl ether, ethanol, benzene, and acetic acid.[1][4][9] | |

| pKa | 4.39 ± 0.10 (Predicted) | [9][10] |

| Flash Point | 106.80 °C |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant, affecting the eyes, respiratory system, and skin.[4] Standard personal protective equipment should be employed.

| Safety Aspect | Recommendation | Source(s) |

| Hazard Class | Irritant | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261 (Avoid breathing dust), P262 (Do not get in eyes, on skin, or on clothing), S24/25 (Avoid contact with skin and eyes) | [3][4] |

| Personal Protective Equipment | Eyeshields, gloves, type N95 (US) dust mask | [5][11] |

| Storage | Store in a cool, dry, well-ventilated place below +30°C in a tightly closed container.[3][10][11] | |

| Incompatible Materials | Oxidizing agents | [8] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. | [8] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[8] | |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. | [8][11] |

Experimental Protocols

This compound is involved in several key chemical reactions, most notably its synthesis via Knoevenagel condensation and its use in photocycloaddition reactions.

This compound is commonly synthesized by the Knoevenagel condensation of furfural and malonic acid, using a basic catalyst such as pyridine or piperidine.[11][12]

Methodology:

-

Reactant Preparation : In a round-bottomed flask equipped with a reflux condenser, place freshly distilled furfural (2 moles), malonic acid (2 moles), and pyridine (1.2 moles).[13]

-

Reaction : Heat the mixture on a boiling water bath for 2 hours.[13]

-

Work-up : Cool the reaction mixture and dilute it with approximately 200 mL of water.[13]

-

Dissolution : Add concentrated aqueous ammonia to dissolve the resulting acid, forming a clear solution.[13]

-

Filtration : Filter the solution through a fluted filter paper and wash the paper with three 80 mL portions of water.[13]

-

Precipitation : Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid while stirring.[13]

-

Isolation : Cool the mixture in an ice bath for at least 1 hour to allow the product to crystallize. Filter the separated acid, wash it with four 100 mL portions of ice water, and dry.[13] This process yields practically colorless needles with a melting point of 141°C.

References

- 1. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 539-47-9 | FF71549 | Biosynth [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. merckmillipore.com [merckmillipore.com]

The Biological Versatility of 3-(2-Furyl)acrylic Acid and Its Derivatives: A Technical Guide for Drug Discovery

Abstract

3-(2-Furyl)acrylic acid, a compound derivable from biomass, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and enzyme-inhibiting properties of this class of compounds. It is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further investigation and application of these promising molecules.

Introduction

This compound (FAA) is an α,β-unsaturated carboxylic acid characterized by a furan ring conjugated with an acrylic acid moiety.[1][2] This structural arrangement not only confers a planar geometry but also provides reactive sites for various chemical modifications, including esterification, amidation, and polymerization.[1][3] The parent compound and its derivatives are of significant interest due to their origins from renewable resources like furfural and their diverse pharmacological potential.[1][4] This guide will explore the key biological activities of FAA derivatives, with a focus on their antimicrobial and anticancer effects, supported by quantitative data and detailed methodologies.

Antimicrobial Activity

Derivatives of this compound have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The introduction of different functional groups, such as esters and nitro groups, has been a key strategy in modulating this activity.

Antibacterial Activity

Esters and amides of 3-(5-nitro-2-furyl)acrylic acid have demonstrated antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5] Similarly, some 2-(2-nitroethenyl)naphtho[2,1-b]furan derivatives, structurally related to FAA, also exhibit activity against both types of bacteria.[6] However, certain derivatives, like 3-(2-furyl)acrylate monosaccharide esters, have been found to be inactive or only weakly active against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus.[7]

Antifungal Activity

The antifungal properties of FAA derivatives are notable. For instance, propyl (E)-3-(furan-2-yl) acrylate has been evaluated for its effects against several Candida species, which are common causes of fungal infections in humans.[8][9] The mechanism of some derivatives is thought to involve the inhibition of bioenergetic processes like glycolysis.[5] Studies have also shown that certain 3-(2-furyl)acrylate monosaccharide esters exhibit potent in vitro antifungal activities, with some compounds showing efficacy comparable to the standard fungicide, clotrimazole.[7] The antifungal activity of esters of 3-(5-nitro-2-furyl)acrylic acid has been observed to decrease as the length of the alkyl chain increases.[5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various this compound derivatives against different microbial strains.

| Derivative | Microbial Strain | MIC Value | Reference |

| Propyl (E)-3-(furan-2-yl) acrylate | Candida spp. | 64 to 512 µg/mL | [8][9] |

| 3-(5-nitro-2-furyl)acrylic acid esters/amides | Escherichia coli, Staphylococcus aureus | Not specified | [5] |

| 3-(5-nitro-2-furyl)acrylic acid esters/amides | Candida albicans, Saccharomyces cerevisiae | Not specified | [5] |

| 3-(2-furyl)acrylate monosaccharide esters (Ib, Ie) | Antifungal strains | Potent activity | [7] |

| 2-(2-nitroethenyl)naphtho[2,1-b]furan | Gram-positive and Gram-negative bacteria | Appreciable activity | [6] |

Anticancer and Cytotoxic Activity

Recent research has highlighted the potential of FAA derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through mechanisms involving cell cycle arrest and induction of apoptosis.

A study on 2-phenylacrylonitrile derivatives, which can be conceptually related to FAA, found that compound 1g2a possessed strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells, with IC50 values of 5.9 nM and 7.8 nM, respectively.[10][11][12] This compound was found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization.[10][11] Another study synthesized 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives and found that several compounds showed moderate cytotoxic effects against MDA-MB-468 and T-47D breast cancer cell lines.[13]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected FAA-related derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 1g2a (2-phenylacrylonitrile derivative) | HCT116 (Colon) | 5.9 nM | [10][11][12] |

| Compound 1g2a (2-phenylacrylonitrile derivative) | BEL-7402 (Liver) | 7.8 nM | [10][11] |

| Compounds 6b-g (3-furan-2-yl-2-(thiazol-2-yl)acrylonitrile derivatives) | MDA-MB-468, T-47D (Breast) | Moderate activity (GP = -38.24 – 1.28%) | [13] |

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been reported to exhibit other notable biological activities:

-

Enzyme Inhibition : It is known to be an inhibitor of lipoprotein lipase, an enzyme crucial for the absorption of dietary fats.[14] Additionally, it is used as a reactant in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors.[15][16]

-

Anti-inflammatory Effects : this compound has been shown to inhibit monocyte chemotactic protein-1, an inflammatory cytokine, suggesting potential anti-inflammatory applications.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the evaluation of this compound and its derivatives.

Synthesis of this compound

A common method for synthesizing the parent acid is the Knoevenagel condensation.[1][17]

-

Reactants : Furfural, malonic acid, pyridine, and piperidine.[17]

-

Procedure :

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18]

-

Preparation of Compounds : Dissolve the synthesized furan derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[18]

-

Microbial Culture : Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium to achieve a logarithmic growth phase.[18]

-

Assay :

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in broth to achieve a range of concentrations (e.g., 1 to 512 µg/mL).[9]

-

Inoculate each well with a standardized microbial suspension (e.g., 10^5 CFU/well).[9]

-

Include positive controls (microbes in broth without the compound) and negative controls (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[9]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[10][12]

-

Cell Culture : Seed cancer cells (e.g., HCT116, BEL-7402) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for approximately 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculation : Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.

Visualized Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided in DOT language, compatible with Graphviz.

Experimental Workflow for Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Experimental Workflow for MIC Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Tubulin Inhibition

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

Conclusion

This compound and its derivatives represent a valuable and versatile class of compounds with significant, demonstrable biological activities. The research highlighted in this guide underscores their potential as antimicrobial and anticancer agents. The ease of structural modification allows for the fine-tuning of their pharmacological profiles, opening avenues for the development of novel therapeutics. The provided data, protocols, and workflows serve as a foundational resource for scientists dedicated to exploring the full potential of this promising chemical scaffold in drug discovery and development. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these findings into clinical applications.

References

- 1. zhishangchem.com [zhishangchem.com]

- 2. Furylacrylic acid | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-311466) | 539-47-9 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 539-47-9 | FF71549 | Biosynth [biosynth.com]

- 15. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 16. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 17. prepchem.com [prepchem.com]

- 18. benchchem.com [benchchem.com]

Solubility Profile of 3-(2-Furyl)acrylic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(2-Furyl)acrylic acid in various common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative solubility information and offers detailed experimental protocols for researchers to determine precise solubility values in their laboratories. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development, formulation, and chemical synthesis involving this compound.

Core Topic: Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and process development. The following table summarizes the available solubility data for this compound.

| Solvent | Solvent Class | Solubility | Temperature (°C) |

| Water | Protic | 0.2 g/100 mL[1][2] | 15-20 |

| Ethanol | Protic Alcohol | Soluble[1][3] | Not Specified |

| Acetic Acid | Carboxylic Acid | Soluble[1][3] | Not Specified |

| Dichloromethane | Halogenated | Soluble[1][3] | Not Specified |

| Diethyl Ether | Ether | Soluble[1][3] | Not Specified |

| Benzene | Aromatic Hydrocarbon | Soluble[1][3] | Not Specified |

| Carbon Disulfide | Non-polar | Insoluble[1][3] | Not Specified |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data for this compound in specific solvent systems, two robust and widely accepted experimental methodologies are detailed below: the Gravimetric Method and the UV-Vis Spectroscopy Method.

Gravimetric Method

This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to achieve a saturated solution.[1]

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks or vials with secure caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential to confirm saturation.[1]

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

-

Once the solvent is fully evaporated, place the dish or vial in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish or vial in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.[4]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

UV-Vis Spectroscopy Method

This method is particularly useful for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It relies on the Beer-Lambert law, which relates absorbance to concentration.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a known volume of the supernatant from the saturated solution.

-

Filter the solution to remove any undissolved solids.

-

Carefully dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at that temperature.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Melting and Boiling Point of 3-(2-Furyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid (CAS 539-47-9), a derivative of the renewable platform chemical furfural, is a versatile building block in organic synthesis. Its applications span the development of novel pharmaceuticals, specialty polymers, and agrochemicals. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in these fields. These parameters are critical indicators of purity, inform purification strategies, and are essential for the design of safe and efficient chemical processes. This technical guide provides a comprehensive overview of the melting and boiling point data for this compound, the experimental methodologies for their determination, and a discussion of the underlying molecular principles that govern these properties.

Physicochemical Data Summary

The melting and boiling points of this compound are influenced by the interplay of its molecular structure, including the furan ring, the acrylic acid moiety, and the conjugated system. The following table summarizes the reported values for these key physical constants.

| Physical Property | Value | Source(s) |

| Melting Point | 138-145 °C | [1] |

| 140-143 °C | [2][3] | |

| 139-141 °C | [4][5][6][7] | |

| 145-147 °C | [8] | |

| 143 °C | [9] | |

| Boiling Point | 286 °C (at atmospheric pressure) | [2][3][6][7][8] |

| 117 °C (at 1.06 kPa / 7.95 mmHg) | [7] | |

| Sublimation | Can be sublimed at 112 °C under high vacuum. | [4][7] |

Part 1: Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points requires meticulous experimental technique. The choice of method is dictated by the compound's properties, such as thermal stability.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. The capillary method is a standard and reliable technique for determining the melting point of organic compounds like this compound.

-

Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate of 1-2 °C per minute as the melting point is approached.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.

-

Purity: A sharp melting range (typically 0.5-2 °C) is indicative of a high-purity sample. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

-

Heating Rate: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer, thus providing an accurate measurement.

-

Sample Packing: Proper packing ensures efficient heat transfer through the sample. A loosely packed sample will heat unevenly, resulting in a wider and less accurate melting range.

Figure 1: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination: The Challenge of Thermal Instability

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. While a boiling point of 286 °C at atmospheric pressure is reported for this compound, its molecular structure, akin to other cinnamic acid derivatives, suggests a susceptibility to thermal decomposition at such high temperatures. Carboxylic acids, particularly those with unsaturation, can undergo decarboxylation upon strong heating.

To obtain an accurate boiling point and avoid decomposition, the determination should be performed under reduced pressure (vacuum distillation). By lowering the external pressure, the boiling point of the liquid is significantly reduced.

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum source through a vacuum adapter. A stir bar or boiling chips should be added to the flask to ensure smooth boiling.

-

Sample Introduction: The this compound sample is placed in the distillation flask.

-

Evacuation: The system is carefully evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The distillation flask is heated gently and uniformly using a heating mantle.

-

Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. The pressure at which the distillation is conducted must also be recorded. The observed boiling point of 117 °C at 1.06 kPa is a reliable value obtained through this method.

-

Reduced Pressure: Lowering the pressure reduces the temperature required to reach the boiling point, thereby preventing thermal degradation of the compound.

-

Smooth Boiling: The use of a stir bar or boiling chips prevents bumping and ensures a controlled and steady boiling process, which is essential for an accurate temperature reading.

-

Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Figure 2: Workflow for Boiling Point Determination by Vacuum Distillation.

Part 2: Structure-Property Relationships

The melting and boiling points of this compound are a direct consequence of the intermolecular forces dictated by its molecular structure.

Intermolecular Forces at Play

-

Hydrogen Bonding: The carboxylic acid group is the most significant contributor to the high melting and boiling points of this compound. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). In the solid state and in the liquid phase, carboxylic acids typically form strong hydrogen-bonded dimers. This significantly increases the energy required to separate the molecules, resulting in elevated melting and boiling points.

-

Dipole-Dipole Interactions: The furan ring, with its electronegative oxygen atom, and the carbonyl group in the acrylic acid moiety, create permanent dipoles in the molecule. These lead to dipole-dipole attractions between adjacent molecules, further contributing to the cohesive forces that must be overcome during melting and boiling. The furan ring possesses a dipole moment with the negative end directed towards the oxygen atom.

-

Van der Waals Forces (London Dispersion Forces): These forces, arising from temporary fluctuations in electron distribution, are present in all molecules. The planar structure and the conjugated system of this compound provide a relatively large surface area for these interactions, which, while weaker than hydrogen bonding and dipole-dipole forces, are cumulative and contribute to the overall intermolecular attraction.

The Influence of Molecular Structure

-

Melting Point and Crystal Packing: The relatively high melting point of this compound is not only due to strong intermolecular forces but also to the molecule's ability to pack efficiently into a stable crystal lattice. The planarity of the furan ring and the conjugated system facilitates ordered packing. Aromatic carboxylic acids generally exhibit higher melting points than their aliphatic counterparts due to the rigidity of the aromatic ring and favorable stacking interactions in the crystal lattice.

-

Boiling Point and Molecular Weight: The boiling point generally increases with molecular weight due to stronger van der Waals forces. However, the presence of strong hydrogen bonding in this compound is the dominant factor responsible for its high boiling point.

Conclusion

The melting point of this compound, typically observed in the range of 138-145 °C, and its boiling point of 286 °C at atmospheric pressure, are dictated by a combination of strong hydrogen bonding, dipole-dipole interactions, and efficient crystal packing. Due to the potential for thermal decomposition at its atmospheric boiling point, vacuum distillation is the recommended method for its purification and for the accurate determination of its boiling point, which has been reported as 117 °C at 1.06 kPa. A comprehensive understanding of these properties and the appropriate experimental techniques for their measurement is essential for the successful application of this valuable compound in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. homework.study.com [homework.study.com]

- 3. echemi.com [echemi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformations and dipole moments of furan derivatives in solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. quora.com [quora.com]

- 8. The direction of the dipole moments of furan, thiophen, and pyrrole: A controversial question | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the Furan Ring in 3-(2-Furyl)acrylic acid

Foreword: A Molecule of Dichotomous Reactivity

3-(2-Furyl)acrylic acid (FAA) presents a fascinating case study in heterocyclic chemistry, embodying a duality of reactivity that makes it a valuable synthon in drug development, polymer science, and materials chemistry.[1][2] At its core lies the furan ring—an electron-rich aromatic heterocycle—appended to an α,β-unsaturated carboxylic acid side chain. This substitution pattern creates a chemical dichotomy: the inherent nucleophilicity of the furan ring is tempered by the electron-withdrawing nature of the acrylic acid moiety, while the side chain itself offers multiple sites for chemical transformation.[1] This guide provides an in-depth exploration of the furan ring's reactivity within FAA, offering field-proven insights and detailed protocols for researchers navigating its synthetic landscape.

Molecular Architecture and Electronic Landscape

This compound is a crystalline solid, typically appearing as pale beige or light yellow.[1][2] Its structure marries the aromatic, five-membered furan heterocycle with a propenoic acid substituent at the C2 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆O₃ | [1][3][4] |

| Molecular Weight | 138.12 g/mol | [3][5][6] |

| Melting Point | 139-141 °C | [1][5][7] |

| Boiling Point | 286 °C | [1][5][7] |

| Water Solubility | 2 g/L (20 °C) | [1] |

| Solubility | Soluble in ethanol, diethyl ether, dichloromethane | [1][5][7] |

| pKa | 4.39 ± 0.10 (Predicted) | [1] |

The Influence of the Acrylic Acid Substituent

The furan ring is inherently electron-rich due to the oxygen heteroatom's lone pairs participating in the aromatic π-system. This makes unsubstituted furan highly susceptible to electrophilic attack, preferentially at the C2 and C5 positions. However, the conjugated acrylic acid group at the C2 position is strongly electron-withdrawing (-I, -M effects). This has two primary consequences:

-

Deactivation of the Furan Ring: The substituent reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to furan or alkyl-substituted furans.

-

Directing Effect: Electrophilic attack is strongly directed to the C5 position, which is furthest from the deactivating group and retains the highest relative electron density.

Synthesis of this compound: The Knoevenagel Condensation

The most prevalent and efficient synthesis of FAA is the Knoevenagel condensation between furfural (derived from biomass) and malonic acid.[2][8][9][10] This reaction is typically catalyzed by a weak base, such as pyridine or piperidine, which facilitates the formation of the malonic acid enolate.

References

- 1. zhishangchem.com [zhishangchem.com]

- 2. Page loading... [guidechem.com]

- 3. Furylacrylic acid | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 539-47-9 [chemicalbook.com]

- 6. 3-(2-フリル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 3-(2-Furyl)acrylic Acid: A Versatile Bio-based Platform Chemical

Abstract

The global shift towards a bio-based economy has intensified the search for sustainable platform chemicals derived from renewable resources.[1][2] Among these, 3-(2-Furyl)acrylic acid (FAA), a derivative of the biomass-derived platform chemical furfural, has emerged as a molecule of significant interest.[3][4][5] Its unique structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts a versatile reactivity that makes it a valuable building block for a wide array of applications, including pharmaceuticals, polymers, and specialty chemicals.[6][7] This technical guide provides a comprehensive overview of this compound, detailing its synthesis from bio-based feedstocks, physicochemical properties, and diverse applications, with a focus on its potential in drug development and polymer science.

Introduction: The Rise of a Bio-Based Building Block

The concept of a biorefinery, which integrates biomass conversion processes to produce fuels, power, and value-added chemicals, is central to the transition away from a fossil fuel-dependent economy.[4][8] Within this framework, platform chemicals derived from biomass serve as the foundational building blocks for a host of bio-based products.[9] Furfural, produced from the dehydration of pentose sugars found in hemicellulose, is a key platform chemical.[3] this compound, readily synthesized from furfural, represents a direct downstream valorization of this renewable feedstock, positioning it as a critical intermediate in the bio-based chemical industry.[10][11] The market for bio-based platform chemicals is experiencing significant growth, driven by the demand for sustainable and eco-friendly materials.[12][13][14]

The dual functionality of this compound, stemming from its furan ring and acrylic acid group, allows for a wide range of chemical transformations. The furan ring can participate in various reactions, including cycloadditions and electrophilic substitutions, while the acrylic acid moiety can undergo esterification, amidation, and polymerization.[7][15] This inherent reactivity makes it a versatile precursor for the synthesis of complex molecules with diverse functionalities.

Synthesis of this compound from Biomass

The primary and most industrially viable route for the synthesis of this compound is through the condensation of furfural with a suitable active methylene compound. The two most common methods are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of furfural with malonic acid in the presence of a basic catalyst, such as pyridine or piperidine.[10][15] This method is often preferred due to its high yields and relatively mild reaction conditions.[16]

Diagram of Knoevenagel Condensation for this compound Synthesis:

Caption: Knoevenagel condensation of furfural and malonic acid.

Experimental Protocol: Knoevenagel Condensation Synthesis of this compound [10][16][17]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine freshly distilled furfural (1.0 equivalent), malonic acid (1.0-1.5 equivalents), and pyridine (as a solvent and catalyst).

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into an excess of cold water.

-

Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Causality Behind Experimental Choices: The use of a basic catalyst like pyridine and piperidine is crucial for the deprotonation of malonic acid, forming a nucleophilic enolate that attacks the carbonyl carbon of furfural. The subsequent dehydration and decarboxylation steps are facilitated by heating.

Perkin Reaction

The Perkin reaction offers an alternative synthetic route, involving the condensation of furfural with an acid anhydride (e.g., acetic anhydride) in the presence of the corresponding carboxylate salt (e.g., potassium acetate) as a weak base.[10][18]

Diagram of Perkin Reaction for this compound Synthesis:

Caption: Perkin reaction of furfural and acetic anhydride.

Experimental Protocol: Perkin Reaction Synthesis of this compound [10][19][20]

-

Reactant Mixture: In a flask equipped with a mechanical stirrer and an air condenser, mix freshly distilled furfural (1.0 equivalent), acetic anhydride (1.5 equivalents), and freshly fused and pulverized potassium acetate (1.0 equivalent).[10]

-

Heating: Heat the mixture in an oil bath at 150-160 °C for 4-5 hours with continuous stirring.[10]

-

Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the unreacted anhydride.

-

Purification: Filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate the this compound. The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices: The alkali salt of the acid acts as a base to generate a carbanion from the anhydride, which then undergoes an aldol-type condensation with the aromatic aldehyde.[21][22] The subsequent elimination of a water molecule and hydrolysis of the anhydride intermediate yields the α,β-unsaturated acid.

Physicochemical Properties and Reactivity

This compound is a white to pale yellow crystalline solid with a melting point in the range of 139-141 °C.[7][23] It is sparingly soluble in water but soluble in many organic solvents such as ethanol, ether, and dichloromethane.[23][24][25]

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [15][26][27] |

| Molecular Weight | 138.12 g/mol | [15][26][27] |

| Melting Point | 139-141 °C | [7][23] |

| Boiling Point | 286 °C | [23] |

| pKa | ~4.39 | [7] |

| Solubility in Water | 2 g/L at 20 °C | [7][24] |

| Appearance | White to pale yellow crystalline powder | [15][23] |

The reactivity of this compound is dictated by its two key functional groups: the furan ring and the acrylic acid moiety. The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution and can also undergo Diels-Alder reactions. The acrylic acid group, with its conjugated double bond and carboxylic acid function, can participate in a variety of reactions including esterification, amidation, addition reactions, and polymerization.[7][15]

Applications in Drug Development and Pharmaceuticals

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][15]

The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The acrylic acid moiety provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, esterification or amidation of the carboxylic acid group can alter the lipophilicity and cell permeability of the molecule.

Derivatives of this compound have shown promising antimicrobial activity against various pathogens, including bacteria and fungi.[28] The mechanism of action is often attributed to the ability of the α,β-unsaturated carbonyl system to act as a Michael acceptor, reacting with nucleophilic residues in essential enzymes of the microorganism.

Diagram of a Potential Mechanism of Antimicrobial Action:

Caption: Michael addition of a microbial enzyme to a FAA derivative.

Applications in Polymer Science

The acrylic acid functionality of this compound makes it a suitable monomer for the synthesis of bio-based polymers.[6] It can undergo polymerization through its double bond, typically via free radical polymerization, to produce poly(this compound).[29] This homopolymer and its copolymers have potential applications in various fields, including specialty coatings, adhesives, and biomedical materials.[6]

The furan rings within the polymer backbone can be utilized for post-polymerization modification, for instance, through Diels-Alder reactions to create cross-linked networks. This allows for the tuning of the polymer's mechanical and thermal properties.

Experimental Protocol: Free Radical Polymerization of this compound

-

Monomer and Solvent: Dissolve this compound in a suitable solvent (e.g., dimethylformamide, DMF) in a reaction vessel.

-

Initiator: Add a free radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate.[29]

-

Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to the desired temperature (typically 60-80 °C) to initiate polymerization. The reaction time will vary depending on the desired molecular weight.

-

Precipitation: After the desired conversion is reached, cool the solution and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or water).

-

Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.

Causality Behind Experimental Choices: The initiator decomposes upon heating to generate free radicals, which then attack the double bond of the this compound monomer to initiate the polymerization chain reaction.[29] The choice of solvent is important to ensure the solubility of both the monomer and the resulting polymer.

Furthermore, this compound can undergo [2+2] photocycloaddition to form cyclobutane derivatives, which can serve as unique diacid monomers for the synthesis of polyesters and polyamides.[30][31]

Future Outlook and Research Directions

This compound stands as a promising bio-based platform chemical with significant potential to contribute to a more sustainable chemical industry. Future research will likely focus on several key areas:

-

Catalyst Development: The development of more efficient and recyclable catalysts for the synthesis of this compound from furfural will be crucial for improving the economics of its production.[11][32][33]

-

Biocatalysis: Exploring enzymatic routes for the synthesis of this compound could offer a greener and more selective alternative to traditional chemical methods.

-

Novel Polymer Architectures: The design and synthesis of new polymers and copolymers based on this compound with tailored properties for specific high-value applications will continue to be an active area of research.

-

Pharmaceutical Applications: Further investigation into the biological activities of this compound derivatives and their mechanisms of action could lead to the development of new therapeutic agents.

Conclusion

This compound exemplifies the potential of biomass-derived platform chemicals to serve as versatile building blocks for a sustainable future. Its straightforward synthesis from furfural, coupled with its rich and tunable reactivity, provides a gateway to a diverse range of valuable products. As research and development in the field of biorefineries and green chemistry continue to advance, this compound is poised to play an increasingly important role in the transition towards a circular and bio-based economy.

References

- 1. biocirc.es [biocirc.es]

- 2. grandviewresearch.com [grandviewresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of Biorefinery Derived Platform Chemicals from a Cellulose and Hemicellulose Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. zhishangchem.com [zhishangchem.com]

- 8. ieabioenergy.com [ieabioenergy.com]

- 9. Bio-based Platform Chemicals and Alternative Feeds... - ACS Community [communities.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. gminsights.com [gminsights.com]

- 13. Bio-Based Platform Chemicals Market Size to Hit USD 48.46 Bn by 2034 [towardschemandmaterials.com]

- 14. polarismarketresearch.com [polarismarketresearch.com]

- 15. Page loading... [wap.guidechem.com]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

- 18. Perkin reaction.pdf [slideshare.net]

- 19. Perkin reaction - Wikipedia [en.wikipedia.org]

- 20. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. chembk.com [chembk.com]

- 24. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]

- 25. This compound | 539-47-9 [m.chemicalbook.com]

- 26. B21653.22 [thermofisher.com]

- 27. scbt.com [scbt.com]

- 28. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. commons.und.edu [commons.und.edu]

- 32. researchgate.net [researchgate.net]

- 33. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives | MDPI [mdpi.com]

The Scarcity and Promise of Furan-Based Acrylic Acids in Nature: A Technical Guide for Researchers

Abstract

Furan-based acrylic acids represent a class of organic compounds with significant potential in medicinal chemistry and materials science, owing to the unique chemical properties conferred by the furan ring coupled with an acrylic acid moiety. While the synthesis and bioactivity of their derivatives have been explored, their natural occurrence remains a subject of limited documentation. This technical guide provides a comprehensive overview of the current understanding of furan-based acrylic acids in nature, addressing their biosynthesis, known natural sources, protocols for their isolation and characterization, and their established biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration and exploitation of these intriguing molecules.

Introduction: The Furan Scaffold in Nature's Chemical Arsenal

The furan ring is a privileged heterocyclic motif found in a diverse array of naturally occurring compounds, contributing to a wide spectrum of biological activities.[1] These activities range from antimicrobial and anti-inflammatory to anticancer effects.[2] The incorporation of an acrylic acid side chain to this furan core introduces a reactive Michael acceptor and a carboxylic acid functionality, features that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Despite the prevalence of furan-containing natural products, furan-based acrylic acids are notably rare in the natural world. The most well-studied member of this class, 3-(2-furyl)acrylic acid, is widely available as a synthetic compound and is utilized as a building block in organic synthesis.[3][4] However, its isolation from natural sources is not well-documented, with some sources suggesting it may not be a natural product at all.[1] This guide will delve into the available evidence for the natural occurrence of these compounds, explore their biosynthetic origins, and outline their potential for therapeutic development.

Biosynthesis of Furan-Based Carboxylic Acids: A Glimpse into Nature's Synthetic Strategy

While a definitive biosynthetic pathway for furan-based acrylic acids in nature has yet to be fully elucidated, we can infer potential routes from the known biosynthesis of other furan-containing molecules, such as furan fatty acids (FuFAs). Nature employs sophisticated enzymatic machinery, primarily through fatty acid synthesis (FAS) and polyketide synthase (PKS) pathways, to construct the furan ring.[5]

In bacteria, the biosynthesis of FuFAs is proposed to begin with the methylation and desaturation of a fatty acid precursor, followed by the incorporation of an oxygen atom to form the furan ring.[6] In contrast, the proposed pathway in algae involves a lipoxygenase-catalyzed oxidation of a polyunsaturated fatty acid to form a hydroperoxy intermediate, which then undergoes cyclization and rearrangement to yield the furan moiety.[6]

It is plausible that a similar enzymatic logic could be involved in the formation of a furan ring that is subsequently modified to include an acrylic acid side chain. For instance, a furan-containing aldehyde intermediate, derived from carbohydrate metabolism, could undergo a condensation reaction with a two-carbon unit to form the acrylic acid structure, mirroring the principles of the Knoevenagel condensation used in chemical synthesis.

Below is a conceptual workflow illustrating a plausible biosynthetic approach to furan-based acrylic acids, drawing parallels from known biochemical transformations.

Figure 1: A conceptual workflow for the biosynthesis of furan-based acrylic acids, postulating a pathway from central carbohydrate metabolism.

Documented Natural Occurrences and Isolation

The natural products literature contains limited and sometimes conflicting reports on the isolation of furan-based acrylic acids. While furan-2-carboxylic acid and its derivatives have been isolated from various fungi, including Aspergillus and Penicillium species, the presence of the acrylic acid side chain is less common.[7][8]

Some furan derivatives with functionalities that could potentially be precursors to acrylic acids have been identified in marine sponges. For example, plakorsins A-C, isolated from the Taiwanese marine sponge Plakortis simplex, are furan-containing compounds, although they do not possess the acrylic acid moiety.[7]

Isolation and Characterization Protocol: A General Approach

Given the scarcity of naturally occurring furan-based acrylic acids, a generalized protocol for their isolation and characterization from a hypothetical fungal or plant source is presented below. This protocol is based on standard methods for the extraction of secondary metabolites.

Experimental Protocol: Isolation of Furan-Based Acrylic Acids

-

Extraction:

-

Lyophilize and grind the source material (e.g., fungal mycelia or plant tissue) to a fine powder.

-

Perform exhaustive extraction with a series of solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol. The target compounds are expected to be in the ethyl acetate or methanol fractions.

-

Concentrate the extracts in vacuo to yield crude extracts.

-

-

Fractionation:

-

Subject the bioactive crude extract to column chromatography on silica gel.

-

Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture followed by an ethyl acetate-methanol mixture.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light and with a staining reagent (e.g., vanillin-sulfuric acid).

-

-

Purification:

-

Combine fractions containing compounds with similar TLC profiles and further purify using high-performance liquid chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a water-acetonitrile or water-methanol gradient.

-

Monitor the elution profile with a UV detector at a wavelength appropriate for the furan ring system (typically around 254 nm).

-

-

Structure Elucidation:

-

Determine the structure of the purified compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carboxylic acids and double bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the molecule.

-

-

The following diagram illustrates a typical workflow for the isolation and characterization of natural products.

Figure 2: A generalized workflow for the isolation and characterization of furan-based acrylic acids from natural sources.

Biological Activities and Therapeutic Potential

While the biological activities of naturally occurring furan-based acrylic acids are not extensively studied due to their rarity, the synthetic counterparts and related furan derivatives have shown a range of interesting pharmacological effects.

Antimicrobial Activity

Synthetic derivatives of 3-(5-nitro-2-furyl)acrylic acid have demonstrated significant antimicrobial activity against a broad spectrum of bacteria, yeasts, and molds.[9] The mechanism of action is believed to involve the inhibition of bioenergetic processes, particularly glycolysis.[9] The antimicrobial properties of these compounds make them interesting candidates for the development of new anti-infective agents.

Enzyme Inhibition

This compound has been identified as an inhibitor of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism.[10] By inhibiting MCD, this compound can modulate lipid metabolism, suggesting potential therapeutic applications in metabolic disorders.[10]

The table below summarizes the known biological activities of this compound and its derivatives.

| Compound | Biological Activity | Target Organisms/Systems | Reference(s) |

| 3-(5-nitro-2-furyl)acrylic acid derivatives | Antimicrobial (antibacterial, antifungal) | Escherichia coli, Staphylococcus aureus, Candida albicans | [9] |

| This compound | Enzyme Inhibition (Malonyl-CoA decarboxylase) | Fatty acid metabolism | [10] |

Future Perspectives and Conclusion

The field of furan-based acrylic acids of natural origin is still in its infancy. The apparent scarcity of these compounds in nature presents both a challenge and an opportunity. The development of more sensitive analytical techniques and the exploration of untapped biological resources, such as extremophilic microorganisms and unique marine invertebrates, may lead to the discovery of novel furan-based acrylic acids.

Furthermore, a deeper understanding of the biosynthetic pathways of furan-containing natural products will be crucial for the potential bio-engineering of microorganisms to produce these valuable compounds in a sustainable manner. The diverse biological activities exhibited by synthetic furan-based acrylic acids underscore the therapeutic potential that may be locked within their naturally occurring counterparts.

References

- 1. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 99 539-47-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Furanacrylic acid | C7H6O3 | CID 643402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Highly Efficient Biobased Synthesis of Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental procedure for the purification of 3-(2-Furyl)acrylic acid

Application Notes and Protocols

Topic: High-Purity Recovery of 3-(2-Furyl)acrylic Acid: An Experimental Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal intermediate in organic synthesis, notably in the development of pharmaceuticals and advanced polymer materials.[1][2] Its utility is directly correlated with its purity, as contaminants can lead to undesirable side reactions, lower yields, and compromised product integrity. This guide provides a detailed experimental protocol for the purification of this compound, focusing on the robust and widely applicable method of recrystallization from a mixed-solvent system. We will delve into the mechanistic principles of the purification process, provide a step-by-step methodology, and outline the necessary safety precautions and purity verification techniques.

Introduction and Scientific Rationale

This compound, also known as Furan-2-acrylic acid, is a derivative of the biomass-derived platform chemical, furfural.[3] It serves as a key building block for various value-added chemicals, including the anti-schistosomiasis drug furan propylamine.[1] The common synthesis route involves a Knoevenagel condensation between furfural and malonic acid, often catalyzed by an organic base like pyridine.[4][5]

This synthesis, while effective, can result in a crude product containing unreacted starting materials, catalysts, and colored byproducts. The presence of these impurities, particularly residual furfural, can be detrimental to subsequent synthetic steps. Therefore, an efficient purification strategy is paramount.

The protocol detailed herein employs recrystallization, a fundamental purification technique for crystalline solids. The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. In this case, a dilute ethanol-water mixture is used, which has been proven effective for providing high-purity, needle-like crystals of this compound upon cooling.[4] Furthermore, activated charcoal is utilized for decolorization, adsorbing high-molecular-weight colored impurities onto its porous surface.

Safety and Handling

Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents.

-

This compound: Irritating to the eyes, respiratory system, and skin.[6][7] Avoid dust inhalation and direct contact.

-

Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

-

Hydrochloric Acid (if used for synthesis workup): Corrosive. Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE) is mandatory:

-

Safety goggles or a face shield.[8]

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

All procedures should be performed within a certified chemical fume hood to ensure adequate ventilation.[7]

Experimental Purification Protocol

This protocol describes the purification of crude this compound, which typically appears as a gray, pale beige, or brown solid.[8][9]

Materials and Equipment

Reagents:

-

Crude this compound

-

95% Ethanol

-

Distilled or deionized water

-

Activated charcoal (decolorizing carbon)

-

Ice

Equipment:

-

Erlenmeyer flasks

-

Heating mantle with a magnetic stirrer

-

Reflux condenser

-

Glass funnel (preheated)

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Spatulas and weighing balance

-

Beakers

-

Graduated cylinders

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

-

Preparation of Solvent: Prepare a 50% (v/v) ethanol-water solution. For every 100 mL of solvent, mix 50 mL of 95% ethanol and 50 mL of distilled water.

-

Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude this compound. Add a minimal amount of the 50% ethanol solvent needed to form a slurry.

-

Heating: Gently heat the mixture on a heating mantle with stirring. Continue to add small portions of the hot 50% ethanol solvent until all the acid has just dissolved. Causality Note: Using the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling.

-

Decolorization: Remove the flask from the heat source. To the hot solution, carefully add a small amount of activated charcoal (approximately 2-5% of the solute's weight).[4] Safety Note: Adding charcoal to a boiling solution can cause vigorous bumping.

-